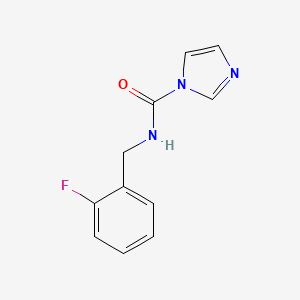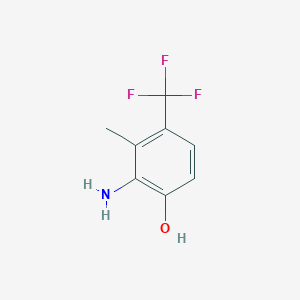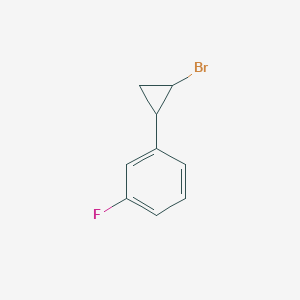
3-(2,3-Dihydroxypropyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydroxypropyl)azepan-2-one is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms. . The presence of the 2,3-dihydroxypropyl group imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropyl)azepan-2-one typically involves the reaction of azepan-2-one with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dihydroxypropylamine attacks the carbonyl carbon of azepan-2-one, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dihydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amine group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of N-substituted azepan-2-one derivatives.
Applications De Recherche Scientifique
3-(2,3-Dihydroxypropyl)azepan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydroxypropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The presence of hydroxyl groups allows for interactions with biological membranes, enhancing its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepan-2-one (Caprolactam): A precursor to Nylon 6, lacks the 2,3-dihydroxypropyl group.
3-(2-Hydroxyethyl)azepan-2-one: Contains a single hydroxyl group, leading to different chemical properties.
3-(2,3-Dihydroxypropyl)pyrrolidin-2-one: A five-membered ring analog with similar functional groups
Uniqueness
3-(2,3-Dihydroxypropyl)azepan-2-one is unique due to the presence of two hydroxyl groups on the propyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(2,3-dihydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H17NO3/c11-6-8(12)5-7-3-1-2-4-10-9(7)13/h7-8,11-12H,1-6H2,(H,10,13) |
Clé InChI |
LJIIWBCEUDLUJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)C(C1)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)

![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)



![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)


